molecular formula C7H13NO B8745219 3-Ethyl-2-hydroxypentanenitrile

3-Ethyl-2-hydroxypentanenitrile

Cat. No. B8745219
M. Wt: 127.18 g/mol
InChI Key: NOZBWYCZCPHWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-hydroxypentanenitrile is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2-hydroxypentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-hydroxypentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethyl-2-hydroxypentanenitrile

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-ethyl-2-hydroxypentanenitrile

InChI

InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3

InChI Key

NOZBWYCZCPHWOL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-ethyl butyraldehyde (6 g, 60 mmol) in CH2Cl2 (75 mL) was stirred vigorously with a solution of sodium bisulfite (9.4 g, 90 mmol) in water (35 mL). The thick precipitate which had formed was collected by filtration and washed with CH2Cl2 and dried in vacuo. The bisulfite adduct (10 g, 49 mmol) was dissolved in water (60 mL) and to the solution was added sodium cyanide (3.6 g, 73 mmol). The resulting solution was stirred at ambient temperature for 48 h. The mixture was extracted with ether (2×100 mL) and the combined extracts were dried (MgSO4), filtered, and the solvent was removed in vacuo. The residue was purified by flash silica gel column chromatography using a gradient elution of 10%, 12.5%, 15% EtOAc in hexanes. The product-containing fractions were combined to give 1-cyano-2-ethylbutanol as a liquid after removal of the solvents in vacuo (5.0 g; TLC Rf=0.4 (9:1 hexanes:EtOAc); 400 MHz 1H NMR, CDCl3, 4.51 ppm (dd, 1H), 2.45 ppm (d, 1H), 1.4-1.7 ppm (overlapping m, 5H), 0.98 ppm (overlapping t, 6H)).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three

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